(1,2-13C2)butanoic acid
Overview
Description
The chemical formula for butyric acid-1,2-13C2 is CH3CH213CH213CO2H, and it has a molecular weight of 90.09 g/mol . This compound is used in various scientific experiments and research due to its unique isotopic labeling, which allows for detailed studies in fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
(1,2-13C2)butanoic acid can be synthesized through the oxidation of butyraldehyde, which is obtained from propylene by oxosynthesis . The synthetic route involves the incorporation of isotopically enriched carbon atoms at specific positions in the butyric acid molecule. The reaction conditions typically involve the use of oxidizing agents and controlled environments to ensure the incorporation of the 13C isotopes.
Industrial Production Methods
Industrial production of butyric acid-1,2-13C2 often involves fermentation processes using bacterial strains such as Clostridium. These bacteria can produce butyric acid through anaerobic fermentation, and the process can be optimized to incorporate isotopically enriched carbon sources . The fermentation process may include batch, fed-batch, or continuous fermentation combined with cell recycling or immobilization to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
(1,2-13C2)butanoic acid undergoes various chemical reactions, including:
Deprotonation: The carboxylic group can be deprotonated to form butyrate salts using bases such as sodium hydroxide.
Reduction: The carboxyl group can be reduced to form n-butanol using reducing agents like lithium aluminum hydride.
Nucleophilic Substitution: The carboxylic group can undergo nucleophilic substitution reactions to form esters, amides, and anhydrides.
Common Reagents and Conditions
Oxidizing Agents: Used in the initial synthesis of butyric acid-1,2-13C2 from butyraldehyde.
Reducing Agents: Such as lithium aluminum hydride for the reduction of the carboxyl group.
Bases: Such as sodium hydroxide for deprotonation reactions.
Major Products Formed
Butyrate Salts: Formed through deprotonation reactions.
n-Butanol: Formed through reduction reactions.
Esters, Amides, and Anhydrides: Formed through nucleophilic substitution reactions.
Scientific Research Applications
(1,2-13C2)butanoic acid is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:
Mechanism of Action
(1,2-13C2)butanoic acid exerts its effects through various molecular targets and pathways:
Histone Deacetylase Inhibition: Butyric acid acts as a histone deacetylase inhibitor, leading to changes in gene expression and epigenetic modulation.
Metabolic Pathways: It is involved in energy homeostasis, glucose and lipid metabolism, and inflammation regulation.
Microbiome Modulation: Butyric acid influences the gut microbiota, which in turn affects various physiological processes.
Comparison with Similar Compounds
(1,2-13C2)butanoic acid can be compared with other isotopically labeled butyric acid derivatives:
Butyric acid-1-13C: Contains a single 13C isotope at the first carbon position.
Butyric acid-13C4: Contains four 13C isotopes, one at each carbon position.
Sodium butyrate-1,2-13C2: The sodium salt form of butyric acid-1,2-13C2.
Uniqueness
The uniqueness of butyric acid-1,2-13C2 lies in its specific isotopic labeling, which allows for precise tracking and analysis in scientific studies. This compound provides valuable insights into metabolic pathways, reaction mechanisms, and biological processes that are not easily achievable with non-labeled compounds.
Properties
IUPAC Name |
(1,2-13C2)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i3+1,4+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERIUCNNQQJTOY-CQDYUVAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[13CH2][13C](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584024 | |
Record name | (1,2-~13~C_2_)Butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286367-72-4 | |
Record name | (1,2-~13~C_2_)Butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 286367-72-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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